![molecular formula C19H17NO4S B12875192 (4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone CAS No. 827024-04-4](/img/structure/B12875192.png)
(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone is an organic compound that features a methoxyphenyl group and a tosylated pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Methoxyphenyl Group: The final step involves coupling the tosylated pyrrole with a 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of pyrrole derivatives.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Lacks the tosyl group, which may affect its reactivity and biological activity.
(4-Methoxyphenyl)(1H-indol-2-yl)methanone: Contains an indole ring instead of a pyrrole ring, which can lead to different biological properties.
(4-Methoxyphenyl)(1H-imidazol-2-yl)methanone: Features an imidazole ring, which can influence its interaction with biological targets.
Uniqueness
The presence of both the methoxyphenyl and tosylated pyrrole moieties in (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone makes it unique. The tosyl group enhances its reactivity, allowing for further functionalization, while the methoxyphenyl group can participate in specific interactions with biological targets.
属性
CAS 编号 |
827024-04-4 |
|---|---|
分子式 |
C19H17NO4S |
分子量 |
355.4 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]methanone |
InChI |
InChI=1S/C19H17NO4S/c1-14-5-11-17(12-6-14)25(22,23)20-13-3-4-18(20)19(21)15-7-9-16(24-2)10-8-15/h3-13H,1-2H3 |
InChI 键 |
MPMYIXSHDUNNCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


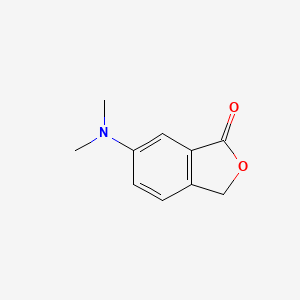
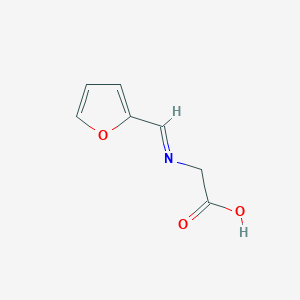



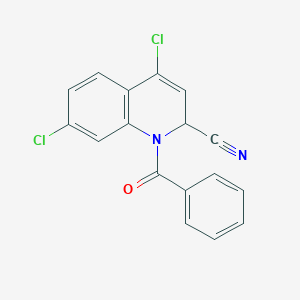

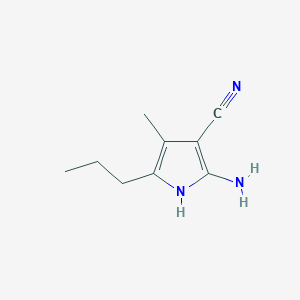

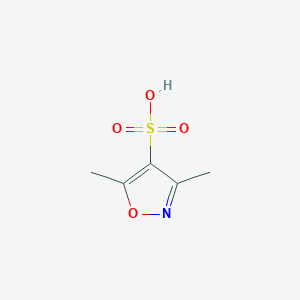
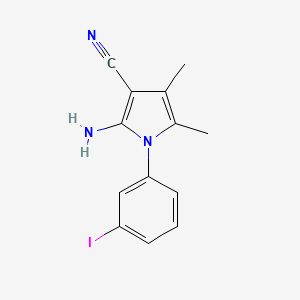

![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
